molecular formula C22H23ClN4OS B2932626 N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189425-94-2

N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2932626
CAS No.: 1189425-94-2
M. Wt: 426.96
InChI Key: KMGKFPFNHQZVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H23ClN4OS and its molecular weight is 426.96. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Discovery

Research on compounds with structural similarities to N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has contributed to the discovery of high-affinity ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These ligands exhibit selective agonist behaviors, differentiating their interactions between the target receptor and other opioid receptors. Such discoveries are crucial for developing new therapeutic agents targeting specific receptors without the side effects associated with opioid receptors (Röver et al., 2000).

Antimicrobial and Plant Growth Regulation

Compounds related to N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have shown potential in antimicrobial applications and as plant growth regulators. Specific synthetic pathways have led to the creation of compounds with significant antifungal properties and the ability to influence plant growth, which could have applications in agriculture and horticulture for disease control and crop yield enhancement (Li Fa-qian et al., 2005).

Anticancer Activity

The synthesis of derivatives structurally similar to N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has expanded into exploring potential anticancer activities. By modifying the thiazole and triazole moieties, researchers have created compounds that demonstrate selective cytotoxicity against certain cancer cell lines, offering a pathway to targeted cancer therapies (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The exploration of 1,2,4-triazole derivatives, including those related to N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, has led to the identification of compounds with moderate to good inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings are significant for the development of therapeutic agents for diseases characterized by enzyme dysregulation, including Alzheimer's disease (Riaz et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-5-3-2-4-6-16)21(26-22)29-15-19(28)24-18-9-7-17(23)8-10-18/h2-10H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGKFPFNHQZVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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